
5-Methylcyclohexane-1,3-dione
Overview
Description
5-Methylcyclohexane-1,3-dione is an organic compound with the molecular formula C7H10O2. It is characterized by a cyclohexane ring substituted with a methyl group and two ketone functional groups at the 1 and 3 positions. This compound is known for its applications in various chemical processes and is often used as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylcyclohexane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with sodium formate or formic acid . Another method includes the use of 1,1-dibromoethene at the 3-position of the cyclopropyl ring, followed by rearrangement using dimethyl amino pyridine (DMAP) instead of cyanide reagents .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Methylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups into alcohols.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Organic Synthesis
5-Methylcyclohexane-1,3-dione serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Condensation Reactions : This compound can undergo condensation with amines to form imines and related compounds. For instance, it has been used in the synthesis of substituted cyclohexanones through metal-free oxidative coupling reactions with isocyanides, leading to significant yields of desired products .
- Synthesis of Heterocycles : The compound is utilized in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals. For example, derivatives of this compound have been reported to yield biologically active heterocycles when reacted with various nucleophiles .
Medicinal Chemistry
The pharmacological potential of this compound derivatives has been explored extensively:
- Antitumor Activity : Certain derivatives exhibit promising antitumor properties. Research indicates that compounds derived from this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Some studies have reported that derivatives of this diketone possess antimicrobial activity against a range of pathogens. This makes them candidates for further development as antimicrobial agents .
Materials Science
In materials science, this compound is investigated for its potential use in polymer chemistry:
- Polymerization Initiators : The compound can function as an initiator for polymerization processes. Its ability to form reactive intermediates makes it suitable for creating new polymeric materials with tailored properties .
- Additives in Coatings : Due to its chemical stability and reactivity, it is explored as an additive in coatings and adhesives to enhance performance characteristics such as adhesion and durability .
Case Study 1: Synthesis of Antitumor Agents
A study demonstrated the synthesis of novel antitumor agents from this compound derivatives. Researchers synthesized a series of compounds and evaluated their cytotoxicity against various cancer cell lines. The results showed significant inhibition of cell growth in several tested compounds compared to controls .
Case Study 2: Development of Antimicrobial Compounds
Another research effort focused on modifying this compound to enhance its antimicrobial properties. By introducing different functional groups through condensation reactions with amino acids, the modified compounds showed increased efficacy against Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 5-Methylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in herbicidal applications, it inhibits the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD), which is crucial for the breakdown of the amino acid tyrosine in plants . This inhibition leads to the accumulation of toxic intermediates, ultimately causing plant death.
Comparison with Similar Compounds
- Cyclohexane-1,3-dione
- 2-Methylcyclohexane-1,3-dione
- 3-Methylcyclohexane-1,2-dione
Comparison: 5-Methylcyclohexane-1,3-dione is unique due to the presence of a methyl group at the 5-position, which influences its chemical reactivity and physical properties. Compared to cyclohexane-1,3-dione, the methyl substitution provides additional steric hindrance and electronic effects, making it distinct in its reactivity and applications .
Biological Activity
5-Methylcyclohexane-1,3-dione, a cyclic diketone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various biologically active molecules and has been studied for its antibacterial properties, among other effects. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including desymmetrization reactions. The synthesis typically involves the use of cyclization techniques and can yield derivatives that exhibit enhanced biological activities. For instance, the synthesis of this compound was achieved through a series of steps involving hydrolysis and reductive amination .
Structural Characterization
The compound's structure has been characterized using various spectroscopic methods such as:
- Infrared Spectroscopy (IR)
- Nuclear Magnetic Resonance (NMR)
- Mass Spectrometry
These techniques confirm the presence of functional groups characteristic of diketones and provide insights into the compound's conformational dynamics.
Antibacterial Properties
Research indicates that this compound exhibits antibacterial activity against several bacterial strains. A study synthesized metal complexes of this diketone and evaluated their antibacterial efficacy against common pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The results demonstrated that certain metal complexes derived from this compound showed medium-level antibacterial activity compared to standard antibiotics like ampicillin .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) | Comparison with Ampicillin |
---|---|---|---|
This compound | E. coli ATCC 25922 | 15 | Moderate |
Metal Complex with Zn(II) | Staphylococcus aureus ATCC 25923 | 18 | Higher |
Metal Complex with Cu(II) | Salmonella typhimurium CCM 583 | 20 | Higher |
Other Biological Activities
In addition to antibacterial properties, some studies have investigated the potential anticancer activities of derivatives of this compound. For instance, certain analogs have shown promise in inhibiting cancer cell proliferation in vitro. The mechanisms underlying these activities may involve the modulation of key metabolic pathways or direct interaction with cellular targets.
Case Study 1: Antibacterial Activity Evaluation
In a controlled study, researchers synthesized two new ligands based on this compound and their corresponding metal complexes. The ligands were tested against multiple bacterial strains to assess their effectiveness. The results indicated that the metal complexes exhibited superior antibacterial activity compared to their parent ligands .
Case Study 2: Anticancer Potential
Another study explored the anticancer potential of modified diketones derived from this compound. The derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects at specific concentrations. This suggests that structural modifications could enhance the biological activity of the base compound .
Q & A
Basic Questions
Q. What are the standard synthetic methodologies for 5-Methylcyclohexane-1,3-dione, and how are reaction conditions optimized?
- Answer : The compound is commonly synthesized via condensation reactions. For example, 5,5-dimethylcyclohexane-1,3-dione reacts with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene under reflux to form derivatives, with yields optimized by controlling temperature and solvent polarity . Purification often involves crystallization or chromatography. Reaction monitoring via TLC and spectroscopic validation (e.g., IR for carbonyl stretches at ~1700 cm⁻¹) ensures product integrity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- IR spectroscopy : Identifies carbonyl (C=O) stretches at 1690–1715 cm⁻¹ and hydroxyl (O-H) bands .
- NMR : ¹H NMR resolves methyl groups (δ 1.0–1.5 ppm) and enolic protons (δ 5.0–6.0 ppm); ¹³C NMR confirms ketone carbons at ~200 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 154 for the parent compound) and fragmentation patterns validate structure .
- X-ray crystallography : Resolves steric effects of substituents in derivatives .
Q. What are the typical chemical reactions involving this compound, and how are they mechanistically rationalized?
- Answer : The compound undergoes:
- Michael additions : With α,β-unsaturated carbonyls under basic conditions, forming fused cyclohexane systems .
- Mannich reactions : With amines and aldehydes to generate β-amino ketones, critical in alkaloid synthesis .
- Oxidation/Reduction : Ketones are reduced to alcohols (e.g., using NaBH₄) or oxidized to carboxylic acids (e.g., KMnO₄) . Mechanistic studies often employ isotopic labeling or computational modeling to track regioselectivity .
Advanced Questions
Q. How is this compound utilized in multi-step natural product syntheses, such as Heathcock’s lycopodine synthesis?
- Answer : In Heathcock’s approach, the compound serves as a precursor for a Mannich cyclization. Key steps include:
Michael addition to acrylonitrile to form a cyclohexenone intermediate.
Tosylation and hydrolysis to generate a primary amine.
Acid-catalyzed cyclization to assemble the tricyclic core of lycopodine .
- Challenges : Diastereoselectivity is controlled via reaction equilibration, while protecting groups (e.g., acetals) prevent side reactions .
Q. What computational strategies are employed to predict the reactivity and binding properties of this compound derivatives?
- Answer : Density Functional Theory (DFT) calculates transition-state energies and frontier molecular orbitals to predict regioselectivity in cycloadditions . Molecular docking simulations model interactions with biological targets (e.g., enzymes), using software like AutoDock to optimize binding affinities .
Q. How can researchers resolve contradictions in reaction outcomes for this compound, such as unexpected regioselectivity or byproduct formation?
- Answer : Systematic analysis includes:
- Kinetic vs. thermodynamic control : Varying temperature (e.g., reflux vs. RT) to favor desired pathways .
- Isolation of intermediates : Using quenching or in-situ NMR to identify transient species .
- Cross-validation : Comparing experimental data with computational predictions (e.g., DFT for transition states) .
- Example: In biotransformation studies, iodolactone byproducts were traced to halogenation side reactions, mitigated by adjusting stoichiometry .
Q. What role does this compound play in organocatalytic cascades, and how is stereocontrol achieved?
- Answer : The compound acts as a dienophile in Diels-Alder reactions under organocatalytic conditions. For example, chiral amines (e.g., proline derivatives) induce enantioselectivity via hydrogen-bonding interactions with the diketone. Stereocontrol is validated by X-ray crystallography and polarimetry .
Properties
IUPAC Name |
5-methylcyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-2-6(8)4-7(9)3-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIIMPQQPXUKOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332467 | |
Record name | 5-methylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4341-24-6 | |
Record name | 5-methylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylcyclohexane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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